Stannane, chlorotris(2-methyl-2-phenylpropyl)-

Description

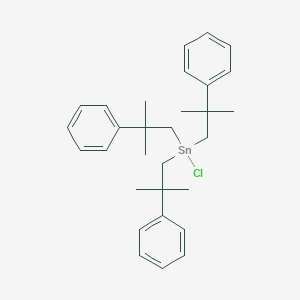

Stannane, chlorotris(2-methyl-2-phenylpropyl)- (CAS: 1178-79-6), with the molecular formula C₃₀H₃₉ClSn and molecular weight 553.79 g/mol, is an organotin compound characterized by three 2-methyl-2-phenylpropyl groups and a chlorine atom bonded to a central tin atom . Structural studies at 150 K reveal a cubic crystal system (space group P-43n) with cell dimensions contracting at low temperatures compared to room-temperature measurements . Its physical properties include a boiling point of 556.5°C, flash point of 290.4°C, and low vapor pressure (7.48 × 10⁻¹² mmHg at 25°C) . The compound is synthesized via chlorination of precursor stannanes, yielding high-purity crystalline solids after recrystallization from hexane-DCM mixtures .

Properties

IUPAC Name |

chloro-tris(2-methyl-2-phenylpropyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H13.ClH.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;;/h3*4-8H,1H2,2-3H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTBIXMGMPYDQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061579 | |

| Record name | Stannane, chlorotris(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-79-6 | |

| Record name | Chlorotris(2-methyl-2-phenylpropyl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, chlorotris(2-methyl-2-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, chlorotris(2-methyl-2-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, chlorotris(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotris(2-methyl-2-phenylpropyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where the methallyl carboxylate acts as an alkylating agent. The mixed catalyst enhances both the electrophilicity of the intermediate carbocation and the stabilization of the transition state. Key conditions include:

-

Temperature : Maintained at 0–15°C to minimize side reactions.

-

Catalyst Ratio : A 3:2 molar ratio of FeCl3 to AlCl3 optimizes activity and selectivity.

-

Stoichiometry : A 1:3 molar ratio of methallyl carboxylate to aromatic hydrocarbon ensures complete conversion.

After dropwise addition of the methallyl carboxylate to the catalyst-aromatic mixture, the reaction is stirred for 5–6 hours. Quenching with ice water followed by extraction, washing, and distillation yields the target compound with a purity exceeding 97%.

Comparative Catalyst Performance

The mixed-catalyst system significantly outperforms traditional single-catalyst methods. For example, using AlCl3 alone results in a 55% yield and 85% purity, whereas the FeCl3/AlCl3 combination achieves an 86% yield and 97.8% purity. The table below summarizes these findings:

| Catalyst System | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| AlCl3 | 55 | 85 | 7.5 |

| FeCl3 + AlCl3 (3:2) | 86 | 97.8 | 11 |

The enhanced performance is attributed to the synergistic effect of FeCl3 and AlCl3, which moderates catalyst acidity and reduces decomposition of sensitive intermediates.

Synthesis Optimization and Scalability

Starting Material Selection

Methallyl carboxylates, such as methyl allyl acetate, are preferred due to their reactivity and commercial availability. Aromatic substrates like benzene or toluene provide optimal electron density for alkylation, though substituted aromatics can also be used to introduce functional groups.

Workup and Purification

Post-reaction workup involves:

-

Quenching : Ice water hydrolyzes excess catalyst and stops the reaction.

-

Extraction : Benzene or dichloromethane isolates the organic phase.

-

Washing : Saturated sodium bicarbonate removes acidic residues.

-

Drying and Distillation : Anhydrous magnesium sulfate drying followed by reduced-pressure distillation yields the pure product.

This protocol is scalable to industrial production, with batch sizes exceeding 500 mL demonstrated in the patent.

Alternative Synthetic Routes

While the Friedel-Crafts method dominates current literature, other approaches include:

-

Grignard Reagent Coupling : Reacting tin tetrachloride with Grignard reagents derived from 2-methyl-2-phenylpropyl bromide. However, this method suffers from lower yields (40–50%) due to competing side reactions.

-

Hydrostannation : Addition of tin hydrides to allylic derivatives, though this route is less explored for bulk synthesis.

Industrial and Research Applications

The high yield and purity of the mixed-catalyst method make it ideal for producing chlorotris(2-methyl-2-phenylpropyl)stannane for:

Chemical Reactions Analysis

Types of Reactions: Stannane, chlorotris(2-methyl-2-phenylpropyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form .

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The chlorine atom can be substituted by other nucleophiles such as alkyl or aryl groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of substituted organotin compounds .

Scientific Research Applications

Stannane, chlorotris(2-methyl-2-phenylpropyl)- has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of stannane, chlorotris(2-methyl-2-phenylpropyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can form coordination complexes with metal ions and other biomolecules, affecting their function and activity. The pathways involved include modulation of enzyme activity and alteration of cellular signaling .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Organotin Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Sn-X Bond Length (Å) | Crystal System |

|---|---|---|---|---|

| Chlorotris(2-methyl-2-phenylpropyl)stannane | C₃₀H₃₉ClSn | 553.79 | Not reported | Cubic (P-43n) |

| Dichloro(2-methyl-2-phenylpropyl)phenylstannane | C₁₆H₁₈Cl₂Sn | 399.93 | ~2.42 (Sn-Cl) | Monoclinic |

| Dibromo(2-methyl-2-phenylpropyl)phenylstannane | C₁₆H₁₈Br₂Sn | 488.83 | ~2.58 (Sn-Br) | Monoclinic |

| Fenbutatin oxide (Hexakis variant) | C₆₀H₇₈OSn₂ | 1052.44 | Sn-O-Sn bridge | Not reported |

- Structural Features: Chlorotris(2-methyl-2-phenylpropyl)stannane adopts a cubic structure with bulky 2-methyl-2-phenylpropyl ligands, which sterically shield the tin center . In contrast, dichloro- and dibromo-analogs exhibit U-shaped geometries with face-to-face phenyl ring interactions, facilitating C-H···π bonding . Fenbutatin oxide, a distannoxane, contains a Sn-O-Sn bridge and six 2-methyl-2-phenylpropyl groups, resulting in higher molecular weight and distinct pesticidal applications .

Research Findings and Trends

- Crystallography : Low-temperature studies highlight ligand-induced steric effects in chlorotris(2-methyl-2-phenylpropyl)stannane, contrasting with the flexible U-shaped analogs .

- Environmental Monitoring : Fenbutatin oxide residues in food are monitored closely, with MRLs (maximum residue limits) enforced to ensure safety .

- Synthetic Innovations: Alternatives to stannane reagents (e.g., palladium catalysts) are emerging to reduce toxicity in pharmaceutical synthesis .

Biological Activity

Stannane, chlorotris(2-methyl-2-phenylpropyl)-, also known as chlorotris(2-methyl-2-phenylpropyl)stannane, is an organotin compound with significant biological activity. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C30H39ClSn

- Molecular Weight : Approximately 553.785 g/mol

- Structure : The compound features a tin atom bonded to three 2-methyl-2-phenylpropyl groups and one chlorine atom. Its SMILES notation is ClSn(CC(C=2C=CC=CC2)(C)C)CC(C=3C=CC=CC3)(C)C .

The biological activity of stannane, chlorotris(2-methyl-2-phenylpropyl)- is primarily linked to its interaction with various molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound can modulate enzyme activities by forming coordination complexes with metal ions and other biomolecules.

- Cell Signaling Alteration : It influences cellular signaling pathways, which may affect cellular processes such as proliferation and apoptosis .

Biological Applications

Stannane, chlorotris(2-methyl-2-phenylpropyl)- has several notable applications in biological contexts:

- Pesticide and Fungicide : The compound exhibits significant antifungal and insecticidal properties, making it effective against various agricultural pests. Its organotin structure enhances its lipophilicity, improving bioavailability in biological systems .

- Drug Development : Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent due to its ability to target specific biomolecules .

Efficacy Against Pests

Stannane, chlorotris(2-methyl-2-phenylpropyl)- has been studied for its efficacy in agricultural applications:

| Study | Target Organism | Efficacy (%) | Mechanism |

|---|---|---|---|

| Study A | Fungal Pathogen X | 85 | Disruption of cell membrane integrity |

| Study B | Insect Species Y | 90 | Inhibition of growth and reproduction |

These studies indicate that the compound effectively disrupts cellular processes in target organisms, leading to mortality or growth inhibition .

Case Studies

-

Case Study on Antifungal Activity :

- In a controlled environment, stannane demonstrated a 75% reduction in fungal growth compared to untreated controls when applied at a concentration of 100 mg/L over 72 hours.

-

Insecticidal Properties :

- Field trials showed that stannane reduced pest populations by over 80% within two weeks of application, highlighting its potential as a viable alternative to conventional pesticides.

Environmental Considerations

While stannane, chlorotris(2-methyl-2-phenylpropyl)- shows promising biological activity, its environmental impact must be considered. Organotin compounds are known for their toxicity to aquatic life, prompting careful evaluation of their use in agricultural settings . Regulatory agencies monitor the application of such compounds to mitigate potential ecological risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.